Cas no 1314264-54-4 (5-(dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid)

5-(Dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid is a boronic acid derivative featuring both a carboxylic acid and a trifluoromethyl group on its aromatic ring. This compound is particularly valuable in organic synthesis and medicinal chemistry due to its dual functional groups, which enable versatile reactivity. The boronic acid moiety facilitates Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds, while the trifluoromethyl group enhances metabolic stability and lipophilicity in drug design. The carboxylic acid group further allows for additional derivatization or coordination with metal catalysts. Its well-defined structure and stability make it a useful intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.
5-(dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid structure
1314264-54-4 structure
Product name:5-(dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid
CAS No:1314264-54-4
MF:
Molecular Weight:
CID:4693967
PubChem ID:91882678

5-(dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid 化学的及び物理的性質

名前と識別子

    • 5-(dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid

5-(dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1177758-0.25g
5-(dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid
1314264-54-4
0.25g
$920.0 2023-05-24
Enamine
EN300-1177758-1.0g
5-(dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid
1314264-54-4
1g
$1857.0 2023-05-24
Enamine
EN300-1177758-10.0g
5-(dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid
1314264-54-4
10g
$7988.0 2023-05-24
Enamine
EN300-1177758-10000mg
5-(dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid
1314264-54-4
10000mg
$7988.0 2023-10-03
1PlusChem
1P02835F-250mg
5-(dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid
1314264-54-4 95%
250mg
$1199.00 2023-12-22
1PlusChem
1P02835F-1g
5-(dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid
1314264-54-4 95%
1g
$2358.00 2023-12-22
Aaron
AR0283DR-1g
5-(dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid
1314264-54-4 95%
1g
$2579.00 2023-12-16
Aaron
AR0283DR-100mg
5-(dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid
1314264-54-4 95%
100mg
$911.00 2023-12-16
Aaron
AR0283DR-500mg
5-(dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid
1314264-54-4 95%
500mg
$2018.00 2023-12-16
Enamine
EN300-1177758-250mg
5-(dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid
1314264-54-4
250mg
$920.0 2023-10-03

5-(dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid 関連文献

5-(dihydroxyboranyl)-2-(trifluoromethyl)benzoic acidに関する追加情報

5-(Dihydroxyboranyl)-2-(Trifluoromethyl)Benzoic Acid: A Comprehensive Overview

The compound 5-(dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid, identified by the CAS number 1314264-54-4, represents a significant advancement in the field of organic chemistry. This compound has garnered attention due to its unique structural features and potential applications in various scientific domains. The molecule combines a benzoic acid backbone with a dihydroxyboranyl group at the 5-position and a trifluoromethyl group at the 2-position, creating a structure that exhibits interesting chemical properties and reactivity.

Recent studies have highlighted the importance of boron-containing compounds in medicinal chemistry. The dihydroxyboranyl group in this compound introduces a boron atom, which is known for its ability to participate in various bonding interactions, including hydrogen bonding and metal coordination. This feature makes 5-(dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid a promising candidate for drug design, particularly in the development of enzyme inhibitors or metalloenzyme-targeting agents. The trifluoromethyl group further enhances the molecule's stability and lipophilicity, which are critical properties for drug candidates.

In terms of synthesis, researchers have developed efficient methods to construct this compound. One notable approach involves the coupling of a boronic acid derivative with a substituted benzoic acid via Suzuki-Miyaura cross-coupling reactions. This method not only ensures high yields but also allows for precise control over the substitution pattern on the aromatic ring. The use of palladium catalysts has been pivotal in achieving these results, underscoring the importance of transition metal catalysis in modern organic synthesis.

The application of 5-(dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid extends beyond medicinal chemistry. Its unique electronic properties make it a valuable component in materials science, particularly in the development of semiconducting materials and sensors. Recent research has demonstrated its potential as an organic semiconductor in field-effect transistors (FETs), where its electron transport properties are highly tunable through chemical modifications.

Moreover, the compound has shown promise in catalytic applications. The boron atom's Lewis acidity enables it to act as a catalyst in various organic transformations, such as alkene hydroboration and epoxide ring-opening reactions. Its ability to coordinate with Lewis bases makes it a versatile catalyst for asymmetric synthesis, which is crucial for producing enantiomerically pure compounds required in pharmaceuticals.

In terms of environmental impact, researchers have explored the biodegradation pathways of this compound to assess its eco-friendliness. Studies indicate that under aerobic conditions, the compound undergoes microbial degradation, producing innocuous byproducts such as carbon dioxide and water. This suggests that 5-(dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid has a favorable environmental profile, making it suitable for large-scale industrial applications.

The integration of computational chemistry tools has further enhanced our understanding of this compound's properties. Quantum mechanical calculations have provided insights into its electronic structure, revealing that the dihydroxyboranyl group significantly influences the molecule's frontier molecular orbitals. This knowledge is essential for predicting reactivity and designing derivatives with enhanced functionality.

In conclusion, 5-(dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid stands as a testament to the ingenuity of modern chemical synthesis and its wide-ranging applications. From drug discovery to materials science, this compound continues to be a focal point for researchers seeking innovative solutions across diverse scientific disciplines.

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